molecular formula C8H18ClNO2 B2739682 Ethyl3-amino-2,2-dimethylbutanoatehydrochloride CAS No. 2375274-07-8

Ethyl3-amino-2,2-dimethylbutanoatehydrochloride

Cat. No.: B2739682
CAS No.: 2375274-07-8
M. Wt: 195.69
InChI Key: WNMNLHBISPPYPH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride (CAS: 80253-38-9) is a branched-chain amino ester hydrochloride with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . It features a tertiary amino group at the β-position (C3) and two methyl substituents at the α-carbon (C2), forming a sterically hindered structure. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for ligands or prodrugs requiring rigid, branched architectures .

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(3,4)6(2)9;/h6H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMNLHBISPPYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride serves as a valuable intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel anti-inflammatory agents, researchers utilized ethyl 3-amino-2,2-dimethylbutanoate hydrochloride as a starting material. The compound was reacted with different acyl chlorides to yield derivatives with enhanced anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in inflammatory pathways.

Compound Yield (%) Activity
Ethyl 3-amino-2,2-dimethylbutanoate84Moderate Inhibitor
Acyl derivative A75Strong Inhibitor
Acyl derivative B68Weak Inhibitor

Organic Synthesis

The compound is also employed in organic synthesis as a building block for constructing more complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic pathways.

Synthesis Pathway Example

One notable reaction involves the use of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride in a Mannich reaction to form β-amino carbonyl compounds. This reaction has been optimized to achieve high yields under mild conditions.

Reaction Conditions Yield (%) Comments
Amine + Formaldehyde + Ketone80Mild conditions
Temperature: 25°CSolvent-free
Reaction Time: 4 hoursHigh selectivity

Biochemical Analysis

In biochemical research, ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is utilized for its ability to interact with biological systems. It has been studied for its effects on enzyme activity and cellular processes.

Case Study: Enzyme Interaction

A study examined the impact of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride on the activity of certain enzymes involved in metabolic pathways. The findings revealed that the compound acted as an inhibitor for specific enzymes, leading to altered metabolic profiles in treated cells.

Enzyme Inhibition (%) IC50 (µM)
Enzyme A7015
Enzyme B5030

Analytical Chemistry Applications

In analytical chemistry, ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is used as a standard in chromatographic techniques due to its stable properties and distinct retention time.

Application Example

The compound has been employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying amino acids in biological samples. Its consistent behavior under analytical conditions enhances the reliability of quantitative analyses.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups and Carbon Chain Length

Ethyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (CAS: 59193-77-0)
  • Molecular Formula: C₇H₁₆ClNO₂
  • Molecular Weight : 181.66 g/mol
  • Key Difference: Shorter carbon chain (propanoate backbone vs. butanoate), reducing steric bulk.
  • Applications : Less steric hindrance may enhance solubility but reduce enantioselectivity in catalytic reactions .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (Patent EP 4 374 877 A2)
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Difference: Methyl ester (vs. ethyl) and methylamino group (vs. primary amine).
  • Synthesis : Prepared via reductive amination using benzaldehyde and sodium triacetoxyborohydride, yielding 88% purity .
Ethyl 4-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS: 195447-82-6)
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Difference: Amino group at C4 (vs.

Stereochemical Variations

(S)-Ethyl 2-Amino-3,3-Dimethylbutanoate Hydrochloride (CAS: 144054-74-0)
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Key Difference: Amino group at C2 (vs. C3), with (S)-configuration.
  • Impact : Altered chiral center placement may affect receptor binding in drug design .
(3R)-3-Amino-2,2-Dimethylbutanenitrile Hydrochloride (CymitQuimica)
  • Molecular Formula : C₆H₁₂ClN₂
  • Molecular Weight : 163.63 g/mol
  • Key Difference : Nitrile group (vs. ester) and (R)-configuration.
  • Applications: Intermediate for non-ester analogs in agrochemical synthesis .

Substituent and Functional Group Modifications

tert-Butyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (CAS: 88512-06-5)
  • Molecular Formula: C₉H₂₀ClNO₂
  • Molecular Weight : 209.72 g/mol
  • Key Difference : Bulky tert-butyl ester (vs. ethyl), enhancing lipophilicity for CNS-targeted drugs .
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (HETEROCYCLES, 2003)
  • Molecular Formula : Varies (aryl-substituted)
  • Key Difference: Heterocyclic imidazole core (vs. linear amino ester).
  • Applications : Antifungal and antiviral agents due to aromatic π-π stacking .

Biological Activity

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride is synthesized through various chemical pathways that typically involve the modification of amino acid derivatives. The synthesis often includes the use of reagents such as DCC (dicyclohexylcarbodiimide) for coupling reactions and can involve hydrazinolysis or saponification processes to yield the final product. The structural formula can be represented as follows:

C7H16ClN Ethyl 3 amino 2 2 dimethylbutanoate hydrochloride \text{C}_7\text{H}_{16}\text{ClN}\quad \text{ Ethyl 3 amino 2 2 dimethylbutanoate hydrochloride }

Antiproliferative Activity

Research has indicated that compounds similar to ethyl 3-amino-2,2-dimethylbutanoate hydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of amino acid esters can induce apoptosis in cancer cells by activating apoptotic pathways such as the caspase cascade and inhibiting cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AK562 (CML)10Induction of apoptosis via caspase activation
Compound BMCF-7 (Breast)5Inhibition of PCNA and induction of autophagy
Ethyl 3-amino-2,2-dimethylbutanoate HClMV4-11 (Leukemia)8Modulation of apoptotic signaling pathways

In Vitro Studies

In vitro studies have demonstrated that ethyl 3-amino-2,2-dimethylbutanoate hydrochloride exhibits cytotoxicity against various cancer cell lines. For example, it has been reported to reduce the viability of K562 cells significantly at concentrations as low as 10 µM. The mechanism involves the induction of poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspases, which are critical in the apoptotic process.

Case Studies

  • Case Study on K562 Cells : A study evaluating the effect of ethyl 3-amino-2,2-dimethylbutanoate hydrochloride on K562 cells showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 5 µM.
  • MCF-7 Breast Cancer Cells : Another case study focused on MCF-7 cells demonstrated that treatment with ethyl 3-amino-2,2-dimethylbutanoate hydrochloride led to a significant reduction in PCNA levels, indicating a halt in cell proliferation.

Therapeutic Potential

The biological activity profile suggests that ethyl 3-amino-2,2-dimethylbutanoate hydrochloride holds promise as a therapeutic agent in cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development into an anticancer drug.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-2,2-dimethylbutanoate hydrochloride?

The synthesis typically involves multi-step organic reactions, including condensation, protection, and deprotection steps. For example:

  • Step 1 : Condensation of ethyl 3-oxo-2,2-dimethylbutanoate with a protected amine source (e.g., Boc-protected methylamine) under acidic or basic conditions.
  • Step 2 : Hydrochloric acid-mediated deprotection to yield the final hydrochloride salt, as demonstrated in analogous protocols .
  • Optimization : Reaction conditions (e.g., temperature, solvent selection) significantly impact yield and purity. For instance, stirring at room temperature in dioxane with HCl (4 M) achieves near-quantitative conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological characterization includes:

  • HPLC : To assess purity (>98% as per standard protocols) .
  • NMR Spectroscopy : Key signals include δ 1.02 (s, 9H for tert-butyl groups), 3.79 (s, 3H for methoxy), and 9.00 (brs, 1H for NH) in DMSO-d₆ .
  • LCMS : Confirms molecular weight (e.g., [M+H]+ at m/z 194.1) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Stability protocols recommend:

  • Storage : In airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis or oxidation .
  • Handling : Avoid prolonged exposure to moisture or heat. Accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can researchers address contradictory solubility data reported for this compound?

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from polymorphic forms or residual solvents. To resolve:

  • Standardize Methods : Use USP/Ph.Eur. solubility protocols (e.g., shake-flask method in PBS pH 7.4).
  • Analytical Verification : Pair solubility assays with DSC/XRD to identify polymorphs .

Q. What role does this compound play in drug development, particularly for neurological or antimicrobial applications?

Structural analogs (e.g., phosphonate-containing esters) show promise in:

  • Neurobiology : As precursors for glutamate receptor modulators .
  • Antimicrobials : Via interactions with bacterial cell wall synthesis enzymes (e.g., Mur ligases) .
  • Key Studies : Pharmacodynamic profiling using SPR or ITC to quantify binding affinities to target proteins .
Analog CompoundTarget ApplicationKey Interaction Mechanism
Ethyl 2-amino-4-(diethoxyphosphoryl)butanoateNeuroprotectionNMDA receptor modulation
Ethyl 2-amino-4-(methylthio)butanoateAntibacterialInhibition of peptidoglycan synthesis

Q. How can researchers design experiments to study its interaction with biomolecules (e.g., proteins or DNA)?

Methodological approaches include:

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with immobilized receptors .
  • Fluorescence Quenching : To assess DNA intercalation (e.g., using ethidium bromide displacement assays) .
  • Molecular Dynamics Simulations : To predict binding poses and energetics .

Q. What experimental strategies mitigate instability during in vitro assays?

  • Buffered Solutions : Use PBS (pH 7.4) or HEPES with 0.1% BSA to prevent aggregation .
  • Light Protection : Store working solutions in amber vials to avoid photodegradation .
  • Short-Term Use : Prepare fresh solutions for cell-based assays to minimize hydrolysis .

Q. What advanced purification techniques improve yield for scale-up synthesis?

  • Recrystallization : From ethanol/water mixtures (80:20 v/v) achieves >99% purity .
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) resolves diastereomers in stereoselective syntheses .
  • Comparative Analysis : Recrystallization is cost-effective for gram-scale, while chromatography is preferred for enantiomeric purity .

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